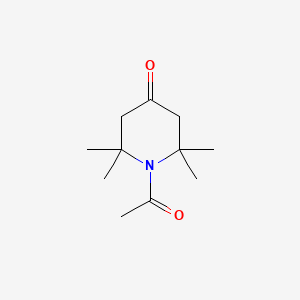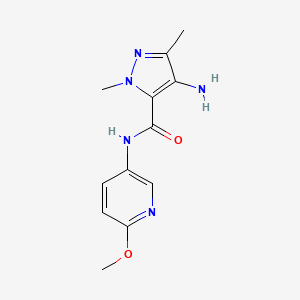
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is closely related to the family of oxoammonium salts, specifically the 4-acetylamino-2,2,6,6-tetramethylpiperidine derivatives. These compounds are known for their oxidizing properties and are used in various organic synthesis reactions, particularly in the oxidation of alcohols to ketones or aldehydes .
Synthesis Analysis
The synthesis of related compounds, such as 4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl and its oxoammonium salt, has been revised to improve the yield and properties of these reagents . The preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate is described as a straightforward process that results in a stable, nonhygroscopic salt that can be used for stoichiometric oxidations of alcohols . The synthesis involves the use of tetrafluoroboric acid and sodium hypochlorite, among other reagents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of a derivative, (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, has been determined to be orthorhombic with specific lattice parameters. The structure exhibits a head-to-tail arrangement, with each piperidine heterocycle located between the carbohydrate residues of neighboring molecules .
Chemical Reactions Analysis
The oxoammonium salts derived from 4-acetylamino-2,2,6,6-tetramethylpiperidine are potent oxidizing agents. They have been used to oxidize alcohols like geraniol to their corresponding aldehydes, such as geranial, in near quantitative yields. The oxidation process is catalyzed by silica gel and does not require anhydrous conditions or heavy metals, making it a convenient method for laboratory synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their solubility, color changes during reactions, and reaction rates. The oxoammonium salts are nonhygroscopic and exhibit solubility in common organic solvents like methylene chloride. The colorimetric nature of the oxidation reactions allows for easy monitoring of the process. The reactivity of these compounds can be selective, as demonstrated by the relative reactivities of different alcohols .
Applications De Recherche Scientifique
New Synthetic Routes and Chemical Reactions A new synthetic route for 2,2,6,6-tetraethylpiperidin-4-one, a derivative of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one, was described, using common reagents and laboratory equipment, showing its potential for organic synthesis (Babic & Peyrot, 2019). Additionally, synthesis processes for similar compounds have been optimized to improve yield and cost-effectiveness, indicating a growing interest in the synthesis and practical applications of these compounds (Mercadante et al., 2013).
Polymer Chemistry Applications 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one and its derivatives have been used in the synthesis of star-shaped polystyrenes, demonstrating its utility in the field of polymer chemistry and material science (Kaga et al., 2004).
Oxidation Reactions and Catalysis This compound and its derivatives have shown effectiveness in oxidation reactions, converting primary and secondary alcohols to their corresponding aldehydes and ketones in various media (Luderer et al., 2010). Their usage has been studied extensively in the context of environmentally friendly and wasteless oxidation technologies, highlighting their significance in green chemistry (Zhukova et al., 2020).
Applications in Biochemistry and Glycoscience The chemical's derivatives have been utilized in the synthesis of glycosylated spin-label reagents, indicating its relevance in biochemical studies and the potential for developing novel medical imaging techniques (Sato et al., 2004).
Propriétés
IUPAC Name |
1-acetyl-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZHCHYJMNOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=O)CC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)




![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)

![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)
